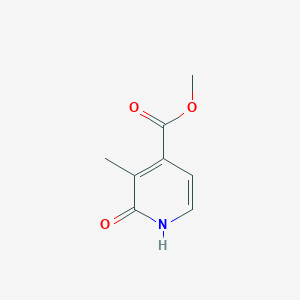

Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 3, a ketone group at position 2, and a methyl ester at position 4.

Properties

IUPAC Name |

methyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-9-7(5)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWPLWMBOUTSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde-Amine Condensation

A modified Hantzsch-type reaction could utilize methyl acetoacetate and an appropriate β-ketoamide. For example, reacting methyl 3-aminocrotonate with a β-keto ester under acidic conditions may yield the target compound. In analogous syntheses, yields of 37–46% are achieved when using methyl esters compared to ethyl derivatives (13–25%).

Reaction Conditions :

-

Solvent: Xylene or toluene

-

Catalyst: Molecular sieves (4 Å)

-

Temperature: Reflux (140–150°C)

-

Time: 12–24 hours

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to accelerate cyclocondensation. A study on similar dihydropyridines reported a 20% reduction in reaction time (6–8 hours) and improved yields (up to 52%) compared to conventional heating.

Isoxazole Ring Expansion via Molybdenum Catalysis

A robust method for synthesizing 4-oxo-1,4-dihydropyridine-3-carboxylates, adaptable to the target compound, involves molybdenum hexacarbonyl [Mo(CO)₆]-mediated rearrangement:

Key Reaction Pathway

-

Isoxazole Preparation : Methyl 2-(isoxazol-5-yl)-3-oxopropanoates are synthesized via cycloaddition of nitrile oxides to propargyl halides, followed by cyanation and esterification.

-

Ring Expansion : Treatment with Mo(CO)₆ in acetonitrile/water (4:1) at 80°C for 2 hours induces rearrangement to the dihydropyridine core.

Example Synthesis :

Mechanistic Insights

The reaction proceeds through:

-

Coordination of Mo(CO)₆ to the isoxazole oxygen, weakening the N–O bond.

-

Cleavage to form a nitrene intermediate.

-

[3+3] Cyclization with the β-keto ester moiety, yielding the dihydropyridine ring.

Alternative Methods: Enamine Cyclization and Metal-Free Approaches

Enamine Cyclization

Reacting methyl 3-aminocrotonate with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux forms the dihydropyridine skeleton. This method avoids metal catalysts but requires stringent anhydrous conditions.

Typical Parameters :

-

Solvent: Ethanol

-

Temperature: 78°C

-

Yield: ~35% (unoptimized)

Organocatalytic Routes

Preliminary studies suggest that thiourea catalysts can facilitate asymmetric cyclizations, though yields for 2-oxo derivatives remain suboptimal (<25%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 37–46 | 12–24 h | Scalability, simple reagents | Moderate yields, high temps |

| Mo(CO)₆ rearrangement | 44–65 | 2 h | High regioselectivity, fast | Requires toxic Mo catalyst |

| Enamine cyclization | 30–35 | 8–12 h | Metal-free, mild conditions | Low yields, moisture-sensitive |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used to replace the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of various bioactive compounds.

Antimicrobial Activity

Case studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study reported that modifications to the dihydropyridine structure enhanced its efficacy against specific bacterial strains. The compound's ability to disrupt bacterial cell membranes was attributed to its lipophilic nature, which facilitates penetration into the cell walls.

Antitumor Activity

Research has indicated that this compound derivatives possess antitumor properties. A notable study highlighted the compound's ability to inhibit cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways.

Agricultural Applications

In agriculture, this compound serves as an effective agent in pest control and plant growth regulation.

Pesticidal Properties

The compound has been evaluated for its insecticidal activity against common agricultural pests. Field trials demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting beneficial insects.

Growth Regulation

Additionally, research has shown that this compound can act as a growth regulator for various crops. It enhances root development and overall plant vigor when applied at specific concentrations.

Material Science

In material science, this compound is explored for its potential in synthesizing novel polymers and composites.

Polymer Synthesis

The compound can be utilized as a monomer in polymerization reactions to produce materials with desirable mechanical properties. Studies have indicated that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism by which Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations :

- Steric and Electronic Influences : The trifluoromethyl group in the ethyl ester analog introduces strong electron-withdrawing effects, which may stabilize the ring system and alter reactivity in substitution reactions.

- Melting Points: The cyano-substituted analog (242–244°C) has a significantly higher melting point than the methyl-substituted target compound, likely due to increased intermolecular interactions (e.g., dipole-dipole forces).

Reactivity Trends :

- Cyano groups facilitate nucleophilic additions or reductions, whereas methyl groups primarily influence steric hindrance and lipophilicity.

- Ester groups at position 4 are common across analogs, enabling hydrolysis to carboxylic acids for further derivatization.

Spectral Characteristics

- IR Spectroscopy: The cyano-substituted analog shows a distinct C≡N stretch at 2221 cm⁻¹, absent in the target compound. The ketone (C=O) and ester (C=O) stretches appear near 1746 cm⁻¹ across analogs.

- NMR Data : For Methyl 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylate , the ¹H-NMR spectrum reveals a deshielded aromatic proton at δ 8.30 ppm (H6), influenced by the electron-withdrawing ester group.

Biological Activity

Methyl 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS Number: 1227595-12-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 171.194 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 315.5 °C

- Flash Point : 144.6 °C

Pharmacological Activities

This compound exhibits various biological activities that have been documented in scientific literature:

-

Antiviral Activity :

- Compounds related to dihydropyridine derivatives have shown significant antiviral properties. For instance, derivatives have been tested against viruses such as the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV). The antiviral mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .

- Antibacterial Properties :

- Antitumor Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.

- Interaction with Cellular Targets : The compound may bind to cellular receptors or proteins, altering their function and leading to therapeutic effects.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of dihydropyridine derivatives, including this compound. Results indicated that these compounds exhibited higher antiviral activity compared to standard treatments, with specific focus on their ability to inhibit viral replication at low concentrations (IC₅₀ values) .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties were assessed against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound for antibiotic development .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.